Nile Blue chloride

Übersicht

Beschreibung

Nile Blue chloride is a highly fluorescent and photostable organic dye belonging to the oxazine group of dyes. It is known for its ability to change color based on pH, making it useful in various scientific applications. The compound is often used in biological and histological staining, where it imparts a blue color to cell nuclei and can be used in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in cells .

Vorbereitungsmethoden

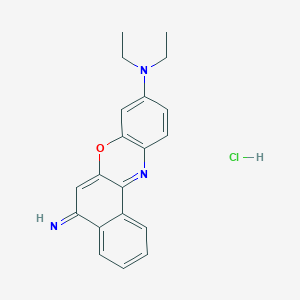

Synthetic Routes and Reaction Conditions: Nile Blue chloride can be synthesized by the condensation of 5-(diethylamino)-2-nitrosophenol with 2-naphthol in the presence of an acid catalyst. The reaction typically involves heating the reactants in an acidic medium, followed by purification to obtain the dye in its chloride form .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified and dried to obtain the dye in a stable, solid form .

Analyse Chemischer Reaktionen

Types of Reactions: Nile Blue chloride undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of leuco compounds, which are colorless.

Substitution: The dye can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Leuco this compound.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Histological Staining

Nile Blue chloride serves as an effective stain in histology. It is primarily used to differentiate between various types of cellular components, particularly in the identification of lipid-rich tissues. The dye imparts a blue color to cell nuclei and can be applied to both live and fixed cells, making it versatile for various staining protocols.

- Case Study : In a study examining the use of Nile Blue for lipid detection, researchers found that the dye successfully differentiated neutral fats from fatty acids in tissue samples. Triglycerides were stained red while fatty acids appeared blue, illustrating the dye's utility in lipid profiling .

DNA Staining

This compound is utilized in molecular biology for DNA staining during electrophoresis. Unlike traditional fluorescent stains such as ethidium bromide, Nile Blue does not require UV light for visualization, allowing for safer handling and analysis of DNA samples.

- Data Table: Comparison of Stains for DNA Electrophoresis

| Stain | Visualization Method | Safety Profile |

|---|---|---|

| Ethidium Bromide | UV Light | High (mutagenic) |

| SYBR Green | UV Light | Moderate |

| This compound | Visible Light | Low |

- Findings : Nile Blue's effectiveness was demonstrated in a study where it facilitated the observation of DNA fragments without causing damage through UV irradiation .

Photodynamic Therapy (PDT)

Nile Blue derivatives are being investigated as potential photosensitizers in photodynamic therapy for cancer treatment. These derivatives can selectively accumulate in tumor cells and are activated by light to produce reactive oxygen species that induce cell death.

- Case Study : Research indicated that cationic Nile Blue probes exhibited excellent mitochondrial targeting, enhancing the efficacy of anticancer drugs like paclitaxel while minimizing side effects associated with conventional treatments . This approach provides insights into drug resistance mechanisms and offers a novel strategy for cancer therapy.

Mitochondrial Imaging

Recent advancements have highlighted the use of Nile Blue probes for mitochondrial imaging in live cells. These probes demonstrate unique solvatochromism, allowing researchers to assess mitochondrial environments based on fluorescence intensity variations.

- Data Table: Properties of Cationic Nile Blue Probes

| Property | Value |

|---|---|

| Fluorescence Enhancement | 8-fold increase in lipophilic media |

| Mitochondrial Accumulation | Effective at 25 nM concentration |

| Stability | High resistance to photobleaching |

- Observations : The probes showed selective accumulation in mitochondria without nonspecific staining of other organelles, indicating their potential for precise cellular imaging .

Detection of Amyloid Accumulation

This compound has applications in diagnosing diseases linked with amyloid accumulation, such as Alzheimer's disease. Its ability to bind specifically to amyloid fibrils allows for the visualization of these aggregates in tissue samples.

- Case Study : A study demonstrated that Nile Blue could effectively stain amyloid plaques in brain tissue sections, providing a valuable tool for research into neurodegenerative diseases .

Environmental Monitoring

The photocatalytic properties of Nile Blue have been explored for environmental applications, particularly in monitoring water quality through degradation studies.

Wirkmechanismus

Nile Blue chloride exerts its effects through its fluorescent properties. When exposed to light, the dye absorbs photons and re-emits them at a different wavelength, producing fluorescence. This property is utilized in various applications, such as fluorescence microscopy and diagnostic assays. The dye’s ability to change color based on pH is due to the protonation and deprotonation of its functional groups, which alter its electronic structure and, consequently, its absorption and emission spectra .

Vergleich Mit ähnlichen Verbindungen

Nile Red: A derivative of Nile Blue chloride, produced by boiling Nile Blue with sulfuric acid. It is also a fluorescent dye but has different properties and applications.

Azure A: Another oxazine dye with similar staining properties but different absorption and emission characteristics.

Uniqueness: this compound is unique due to its high fluorescence and photostability, making it suitable for long-term studies and applications. Its ability to change color based on pH also sets it apart from other dyes, allowing for versatile use in various scientific fields .

Biologische Aktivität

Nile Blue chloride, a member of the naphthoxazinium dye family, is primarily recognized for its fluorescent properties and applications in biological research. This article explores the compound's biological activity, including its interactions with DNA, antimicrobial properties, and potential therapeutic applications.

This compound (CHClNO) is an organic dye characterized by its strong fluorescence, particularly when bound to biological molecules. It has a complex structure that allows it to interact with various biological targets, making it a valuable tool in both clinical and research settings .

Interaction with DNA

Binding Mechanisms

Research indicates that Nile Blue binds to DNA through two primary mechanisms: groove binding and intercalation. At lower concentrations, Nile Blue preferentially binds to the minor groove of DNA, while at higher concentrations, it shifts to intercalation between base pairs. This dual binding capability is crucial for its function as a DNA stain and potential therapeutic agent .

Spectroscopic Studies

Fluorescence spectroscopy studies have shown that Nile Blue exhibits a significant decrease in fluorescence intensity upon binding to DNA, indicating effective quenching due to the dye's interaction with the nucleic acid. The binding constants determined from these studies suggest a strong affinity for DNA, with values around at optimal conditions .

Thermodynamic Parameters

The thermodynamic analysis reveals that the binding of Nile Blue to DNA is driven by negative enthalpy changes and positive entropy changes, which are favorable for the stability of the DNA-dye complex. This suggests that water molecules are released from the DNA helix during binding, contributing to the overall free energy change .

Antimicrobial Activity

Nile Blue has demonstrated notable antimicrobial properties. It has been shown to inhibit bacterial growth by interfering with DNA synthesis, making it a candidate for further development as an antimicrobial agent. The mechanism involves the dye's ability to bind to bacterial DNA, disrupting replication processes .

Photodynamic Therapy

Nile Blue has potential applications in photodynamic therapy (PDT), where it can be used as a photosensitizer. Upon light activation, Nile Blue generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Studies have indicated its effectiveness in targeting tumor cells while minimizing damage to surrounding healthy tissue .

Case Study 1: Tumor Localization

A study demonstrated the use of Nile Blue as a staining agent for tumor localization during surgical procedures. The dye's ability to selectively bind to cancerous tissues allowed for better visualization and delineation of tumor margins, improving surgical outcomes .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of Nile Blue were synthesized and tested against various fungal strains. Results showed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µM, indicating strong antifungal activity .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOKQKTZJXHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-57-8 (sulfate), 53340-16-2 (perchlorate) | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883834 | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2381-85-3 | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nile Blue chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.